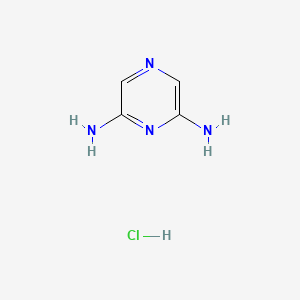
Eliglustat tartrate
Vue d'ensemble
Description
Eliglustat tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher’s disease . It was discovered at the University of Michigan, developed by Genzyme Corp, and was approved by the FDA in August 2014 . It is commonly used as the tartrate salt and is believed to work by inhibiting glucosylceramide synthase .
Synthesis Analysis
The total synthesis of eliglustat starts from readily available 1,4-benzodioxan-6-carbaldehyde via Sharpless asymmetric dihydroxylation and diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate as the key steps .
Molecular Structure Analysis
The molecular formula of Eliglustat tartrate is C50H78N4O14 . The molecular weight is 959.188 g/mol . The structure of Eliglustat can be found on various chemical databases .
Chemical Reactions Analysis
Eliglustat tartrate has been analyzed using a bioanalytical HPLC–UV method for quantification in rat plasma . The chromatographic separation of eliglustat was achieved using a Kromasil C18 column with a mobile phase consisting of a mixture of methanol and ammonium acetate (pH 3.2) in a ratio of 60:40 .
Physical And Chemical Properties Analysis
Eliglustat tartrate is a synthetic small molecule and is a white to off-white powder . It is highly soluble in water . It has a pKa of 8.79 and a log P of 2.84 .
Applications De Recherche Scientifique
Improvement in Gaucher Disease Symptoms : Eliglustat tartrate, an oral substrate reduction therapy, has shown significant improvements in patients with Gaucher disease type 1. It effectively reduces spleen and liver volumes, increases hemoglobin levels and platelet counts, and improves bone mineral density. This efficacy was observed in both newly diagnosed patients and those previously treated with enzyme replacement therapy (Lukina et al., 2010) (Lukina et al., 2010).
Reduction of Gaucher Cells in Bone Marrow : Eliglustat tartrate has been shown to decrease bone marrow infiltration by Gaucher cells, as evidenced by magnetic resonance imaging assessments in a study. This effect contributes to the overall therapeutic impact of the drug in treating GD1 (Lukina et al., 2010).
Long-term Clinical Stability : In patients with GD1 who were stabilized on enzyme therapy, eliglustat maintained long-term clinical stability. Over periods of up to 4 years, parameters like hemoglobin concentration, platelet count, and spleen and liver volumes remained stable. The drug was well-tolerated, and no new or long-term safety concerns were identified (Cox et al., 2017).
Pharmacokinetics in Healthy Volunteers : Studies on healthy volunteers have revealed the safety, tolerability, and pharmacokinetics of eliglustat tartrate. The findings suggest that eliglustat tartrate is well tolerated at specific doses and exhibits promising pharmacokinetic properties for the treatment of GD1 (Peterschmitt et al., 2011).
Stability and Analytical Techniques : Research has also focused on the stability of eliglustat tartrate under various stress conditions and the development of analytical methods for its quantification. This includes the identification of novel degradation products and the validation of methods for the determination and quantification of the drug (Puppala et al., 2020).
Mécanisme D'action
Eliglustat tartrate inhibits the enzyme glucosylceramide synthase . This enzyme is involved in the production of glycosphingolipids. By inhibiting this enzyme, eliglustat reduces the accumulation of glucosylceramide, a lipid that accumulates in the cells and organs of patients with Gaucher’s disease .
Safety and Hazards
Eliglustat tartrate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation .
Orientations Futures
Propriétés
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBARPMUNHKBIQ-VTHUDJRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239166 | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928659-70-5 | |
| Record name | Eliglustat tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eliglustat tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELIGLUSTAT TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





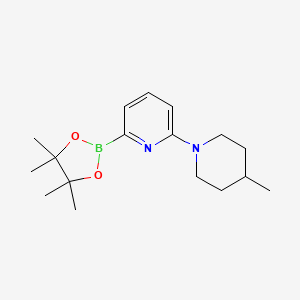

![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)
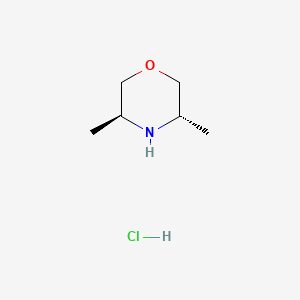

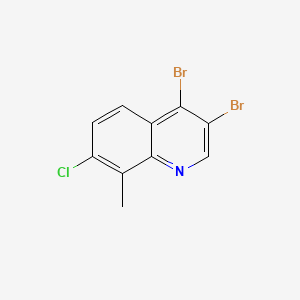
![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)
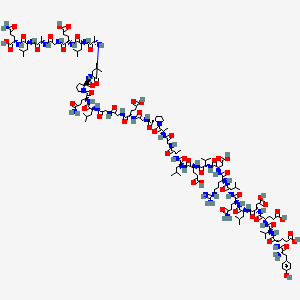
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)


